
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N. It is known for its unique properties due to the presence of both trifluoromethyl and perfluorophenyl groups. This compound is often used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride typically involves the reaction of trifluoroacetic anhydride with perfluoroaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield an imine derivative, while reaction with an alcohol can produce an ester .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The presence of the trifluoromethyl and perfluorophenyl groups enhances its reactivity, allowing it to participate in a variety of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- N-Phenyltrifluoroacetimidoyl Chloride
- 2,2,2-Trifluoro-N-phenylethanimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and perfluorophenyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable reagent in the synthesis of fluorinated compounds .
Eigenschaften
Molekularformel |
C8ClF8N |
---|---|
Molekulargewicht |
297.53 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(2,3,4,5,6-pentafluorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8ClF8N/c9-7(8(15,16)17)18-6-4(13)2(11)1(10)3(12)5(6)14 |
InChI-Schlüssel |
SDNXUZKQLXEQPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.